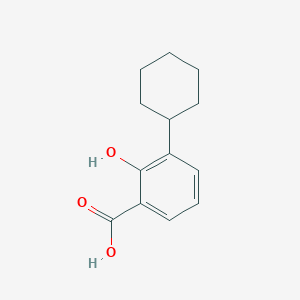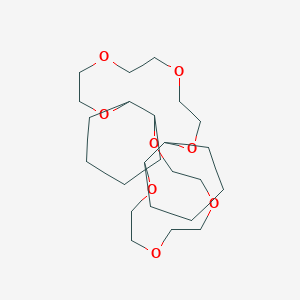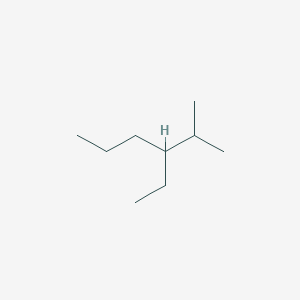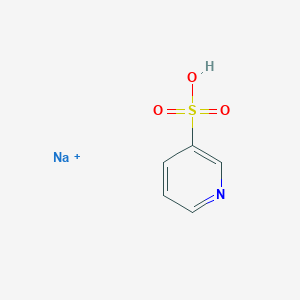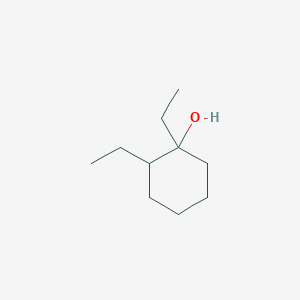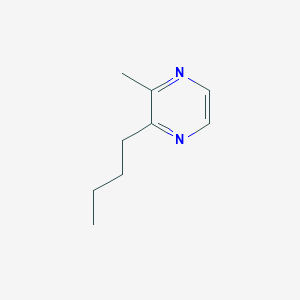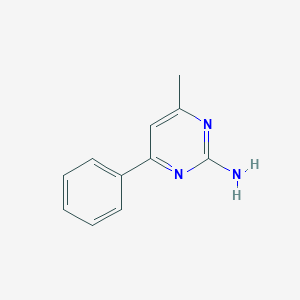
4-Methyl-6-phenylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-phenylpyrimidin-2-amine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Mechanisms
4-Methyl-6-phenylpyrimidin-2-amine is involved in various chemical synthesis processes and reaction mechanisms. For example, it has been studied in the context of the SN(ANRORC) mechanism, where it forms during the reaction of 2-bromo-4-phenylpyrimidine with potassium amide in liquid ammonia, yielding compounds like 2-amino-4-phenylpyrimidine through a ring-opening and closure sequence (Kroon & Plas, 2010). Such reactions highlight the role of this compound in understanding nucleophilic substitution and ring transformation mechanisms in heterocyclic chemistry.
Drug Design and Pharmacological Activities
This compound derivatives have been explored for their potential pharmacological properties. For instance, derivatives of this compound have been identified as novel GPR119 agonists, showing promise in improving glucose tolerance in mice and displaying favorable pharmacokinetic profiles (Negoro et al., 2012). This indicates the compound's utility in the development of new therapeutic agents for metabolic disorders.
Crystallography and Material Science
The structural characterization of this compound and its derivatives is crucial in material science and crystallography. For example, the crystal structure of cyprodinil, an anilinopyrimidine fungicide, reveals the molecular conformation and interactions within the crystal lattice, providing insights into the material's properties and potential applications (Jeon et al., 2015).
Anti-Cancer Research
The exploration of this compound derivatives for anti-cancer activity has yielded promising results. Some derivatives have demonstrated potent activity against non-small cell lung carcinoma (NSCLC) cells, offering a new avenue for the development of anti-cancer therapeutics (Toviwek et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are areas of ongoing research.
Eigenschaften
IUPAC Name |
4-methyl-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHPURVKWJBWEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345354 |
Source


|
| Record name | 4-methyl-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15755-15-4 |
Source


|
| Record name | 4-methyl-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is known about the crystal structure of 4-Methyl-6-phenylpyrimidin-2-amine?
A: this compound crystallizes with two unique molecules per asymmetric unit. These molecules differ slightly in the torsion angle between the pyrimidine and phenyl rings. [] In one molecule, this torsion angle is 29.9°, while in the other, it's 45.1°. [] This structural feature influences the compound's packing within the crystal lattice. Intermolecular hydrogen bonding, specifically N—H⋯N interactions between neighboring molecules, dominates the crystal packing. [] This hydrogen bonding pattern leads to the formation of a continuous three-dimensional network within the crystal structure. []
Q2: How does the addition of a benzyl or butyl group to the amine of this compound affect its crystal structure?
A: Introducing a benzyl or butyl group to the amine significantly alters the molecule's crystal structure. For N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine, the added benzyl group leads to a larger dihedral angle (80.33°) between the pyrimidine ring and the N-bonded phenyl ring compared to the parent compound. [] The crystal packing features inversion dimers linked by pairs of N—H⋯N hydrogen bonds, forming R22(8) loops. [] Furthermore, weak π–π interactions and C—H⋯π interactions are observed. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol](/img/structure/B97977.png)
